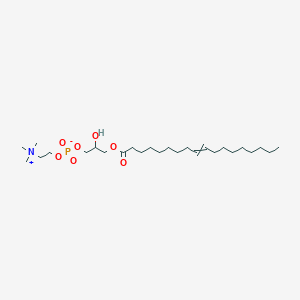![molecular formula C13H7BrCl2N2 B13672724 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl and imidazo[1,2-a]pyridine rings, respectively. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 2,6-dichloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and catalysts for industrial processes .
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:
- 2-(4-Chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- 2-(3-Fluorophenyl)-6,8-dichloroimidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H7BrCl2N2 |
|---|---|
Poids moléculaire |
342.0 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-3-1-2-8(4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H |
Clé InChI |
DBELGDBTBHHRBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)


